5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with an iodine atom at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of 1-phenylhydrazine with 1,3-dicarbonyl compounds, followed by iodination and carboxylation. One common method includes the use of molecular iodine as a catalyst for the cyclocondensation reaction . The reaction conditions often require a solvent such as ethanol or acetic acid and may be carried out under reflux.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.
Oxidation and Reduction: The phenyl group and pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used in esterification reactions.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be employed for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Esters: Esterification yields esters of this compound.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or reduced derivatives of the compound.
Scientific Research Applications
5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine and phenyl groups can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the iodine substitution, which may affect its reactivity and binding properties.
5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a bromine atom instead of iodine, potentially leading to different reactivity and biological activity.
5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid: Another halogen-substituted derivative with distinct chemical and biological properties.
Uniqueness
The presence of the iodine atom in 5-iodo-1-phenyl-1H-pyrazole-4-carboxylic acid imparts unique reactivity and potential biological activity compared to its halogen-substituted analogs. The larger atomic radius and higher electronegativity of iodine can influence the compound’s interactions with biological targets and its overall chemical behavior .
Properties
IUPAC Name |
5-iodo-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGODEEOENNCYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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